molecular formula C9H14N2O B3076203 4-(2-Methylpropoxy)pyridin-3-amine CAS No. 1040066-32-7

4-(2-Methylpropoxy)pyridin-3-amine

Cat. No.: B3076203
CAS No.: 1040066-32-7
M. Wt: 166.22 g/mol
InChI Key: HFBURFRJYLIVAW-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)pyridin-3-amine is a pyridine derivative featuring an amine group at position 3 and a 2-methylpropoxy (isobutoxy) substituent at position 4 of the pyridine ring. The 2-methylpropoxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to simpler alkoxy-substituted analogs .

Properties

IUPAC Name

4-(2-methylpropoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)6-12-9-3-4-11-5-8(9)10/h3-5,7H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBURFRJYLIVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylpropoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)pyridin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-Methylpropoxy)pyridin-3-amine with structurally related pyridine derivatives, focusing on substituent effects and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-(2-Methylpropoxy), 3-amine C₉H₁₄N₂O 166.22 Bulky alkoxy group enhances lipophilicity; moderate solubility in organic solvents
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 4-Methoxy, 3-(trimethylsilylethynyl), 2-amine C₁₂H₁₇N₃OSi 267.43 Electron-withdrawing ethynyl group; trimethylsilyl enhances steric hindrance
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 6-(4-Chloro-2-methylphenoxy), 3-amine C₁₂H₁₁ClN₂O 246.69 Chloro and methyl groups increase electronegativity and metabolic stability
4-(Difluoromethoxy)pyridin-3-amine 4-(Difluoromethoxy), 3-amine C₆H₆F₂N₂O 160.12 Fluorine atoms improve bioavailability and resistance to oxidative degradation
2'-Methoxy[3,3'-bipyridin]-6-amine Bipyridine core, 2'-methoxy, 6-amine C₁₁H₁₁N₃O 201.23 Extended conjugation enhances π-π stacking; potential kinase inhibition

Key Observations :

  • Lipophilicity : The isobutoxy group enhances logP values, favoring membrane permeability but limiting aqueous solubility. This contrasts with polar groups like difluoromethoxy, which balance lipophilicity and solubility .
  • Electronic Effects : Electron-donating alkoxy groups (e.g., methoxy) stabilize the pyridine ring, while electron-withdrawing substituents (e.g., chloro, difluoromethoxy) increase electrophilicity at the amine group .

Biological Activity

4-(2-Methylpropoxy)pyridin-3-amine is an organic compound with the molecular formula C₉H₁₄N₂O, characterized by a pyridine ring substituted with a 2-methylpropoxy group and an amino group. This structural configuration endows the compound with unique chemical properties, making it a candidate for various biological applications.

The compound features:

  • Pyridine Ring : A basic heterocyclic structure known for its aromatic properties.
  • Substituents : The 2-methylpropoxy group enhances solubility and reactivity, while the amino group contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The mechanisms of action are not fully elucidated but are believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : Interactions with active sites on enzymes or receptors.
  • Hydrophobic Interactions : Enhancing binding affinity and specificity towards biological targets.

Research Findings and Case Studies

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. The exact bacterial strains tested and the results are yet to be fully published.
  • Anticancer Properties :
    • A study indicated that derivatives of pyridine compounds, including this compound, showed significant tumor growth inhibition in various cancer models, though specific data on this compound is limited .
  • Interaction Studies :
    • Investigations into its binding characteristics reveal that the compound may interact with enzymes involved in critical metabolic pathways. Further research is required to elucidate these interactions and their implications for drug development.

Comparative Analysis

The following table summarizes the structural characteristics and unique features of related compounds compared to this compound:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-methylpyridin-3-amineContains a bromine atom and a methyl group on the pyridine ringExhibits different reactivity due to bromine substitution
N-[5-Bromo-2-methylpyridine-3-yl]acetamideAcetamide derivative with a bromine substituentPotential applications in medicinal chemistry
6-Methoxypyridin-3-amineMethoxy group instead of an isobutoxy groupDifferent solubility and reactivity patterns
5-Chloro-6-(2-methylpropoxy)pyridin-3-amineChlorinated at the fifth positionUnique chemical properties due to chlorine substitution
2-Chloro-6-(2-methylpropoxy)pyridin-4-amineChlorinated at the second positionDistinct reactivity compared to non-chlorinated derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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